Potassium;naphthalen-1-yl sulfate

Vue d'ensemble

Description

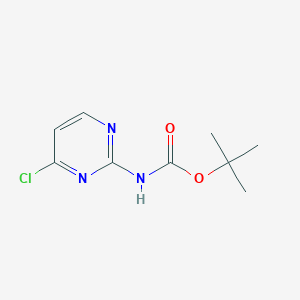

Potassium;naphthalen-1-yl sulfate is a chemical compound also known as potassium naphthyl sulfate. It is related to alkali metal naphthalenides, which are well-known as powerful reducing agents . These compounds have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds . They have also been used in organic chemistry to reduce various compounds .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, naphthalenide-driven synthesis has been used to prepare reactive zerovalent iron nanoparticles . In another study, some novel (naphthalen-1-yl-selenyl)acetic acids derivatives were synthesized using naphthylselenols or naphthylselenocyanates .Molecular Structure Analysis

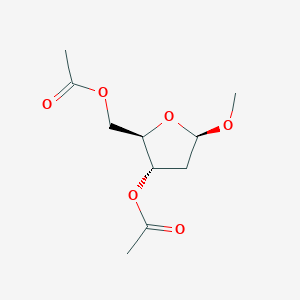

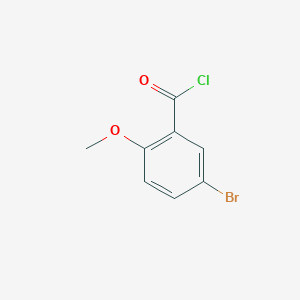

The molecular structure of Potassium;naphthalen-1-yl sulfate is represented by the formula C10H7KO4S. It is related to potassium naphthalenide, which has the molecular formula C10H7K .Chemical Reactions Analysis

Alkali metal naphthalenides, such as Potassium;naphthalen-1-yl sulfate, have been used in various chemical reactions. They have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . They have also been used in organic chemistry to reduce nitrobenzenes, sulfonate esters, or epoxides .Physical And Chemical Properties Analysis

Potassium sulfate, a related compound, is a non-flammable white crystalline salt which is soluble in water . It is most commonly used as a fertilizer for plants that require high amounts of potassium and sulfur . It has a molecular weight of approximately 174.26 g/mol, is odorless, and has a bitter saline taste .Applications De Recherche Scientifique

- Potassium naphthalen-1-yl sulfate derivatives have been investigated for their photochromic properties. Photochromic materials change color upon exposure to light, making them useful in applications such as erasable memory media, photooptical switches, and displays .

- Alkali metal naphthalenides, including potassium naphthalen-1-yl sulfate, serve as powerful reducing agents. Researchers have studied their chemical and thermal stability, solvent effects, and storage conditions .

- Novel fungicides based on naphthalenide derivatives, such as N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), have been explored. NNPCN inhibits the growth of plant pathogenic fungi like Rhizoctonia solani .

Photochromic Materials

Reduction Reactions

Fungicidal Activity

Mécanisme D'action

Mode of Action

Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds . .

Biochemical Pathways

Related compounds such as naphthalen-1-yl phenazine-1-carboxamide have been studied for their effects on the microscopic morphology of rhizoctonia solani, a plant pathogen . The study found that the compound affected several biochemical pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Result of Action

For example, naphthalen-1-yl phenazine-1-carboxamide was found to cause changes in the microscopic morphology of Rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Action Environment

Related compounds such as alkali metal naphthalenides have been studied for their stability under various conditions, including the type of alkali metal, the type of solvent, temperature, and storage time .

Safety and Hazards

Potassium sulfate is generally safe for use, but it is essential to consider its potential environmental and health impacts. On the environmental front, if excessively applied as a fertilizer, it can contribute to water pollution, causing harm to aquatic life . From a health perspective, while it is typically non-hazardous, inhalation or ingestion in large quantities can cause irritation or discomfort .

Orientations Futures

The future directions of research involving Potassium;naphthalen-1-yl sulfate and related compounds could involve further exploration of their synthetic utility for the construction of diverse bioactive heterocyclic scaffolds . Additionally, the stability of these highly reactive reducing agents could be a focus of future studies .

Propriétés

IUPAC Name |

potassium;naphthalen-1-yl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFYFJKBDIRBJH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium naphthalen-1-yl sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.